molecular formula C13H8O4 B7750572 2-(Furan-2-yl)-6-hydroxychromen-4-one

2-(Furan-2-yl)-6-hydroxychromen-4-one

Cat. No.: B7750572
M. Wt: 228.20 g/mol
InChI Key: CKWSEFYWNCOCGR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-hydroxychromen-4-one is a synthetic chromone derivative characterized by a furan ring substituent at the 2-position and a hydroxyl group at the 6-position of the chromen-4-one core. Chromones and their fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry and chemical biology, widely investigated for their diverse biological activities and photophysical properties. This compound is of significant research value due to its structural relationship to active pharmacophores. Chromone derivatives, particularly those with a 5- or 6-hydroxy substitution, have been reported as inhibitors of tyrosine kinase, an important target in cancer research and signal transduction studies . Furthermore, chromen-4-one based structures demonstrate a broad spectrum of pharmacological activities, including antibacterial and antifungal effects against pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The fused furan moiety, as seen in dihydronaphthofuran analogs, is a key structural feature in many natural and non-natural products with relevant biological and pharmacological profiles, enhancing the interest in such hybrid molecules . Researchers also utilize chromone derivatives like this one as building blocks for synthesizing more complex heterocyclic systems, including furo[3,2-c]benzopyran-4-ones, which are important scaffolds in organic and medicinal chemistry . The compound's potential mechanism of action in biological assays often involves interaction with enzyme active sites; for instance, 5-hydroxychromone derivatives are known to mimic the adenine ring of ATP, allowing them to occupy the binding site in various kinases . This product is intended for research purposes as a chemical reference standard, a synthetic intermediate, or a biological probe. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(furan-2-yl)-6-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(15)7-13(17-11)12-2-1-5-16-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWSEFYWNCOCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via K10 Montmorillonite Catalysis

The most direct route to 2-(furan-2-yl)-6-hydroxychromen-4-one involves a solvent-free, one-pot protocol catalyzed by K10 montmorillonite . This method utilizes 1-(2-hydroxyphenyl)butane-1,3-dione (A ) and 2,5-dimethoxy-2,5-dihydrofuran (B ) as precursors. The reaction proceeds through α-alkoxyalkylation at 80°C for 30 minutes, followed by thermal cyclization at 120°C for an additional 30 minutes . The montmorillonite catalyst facilitates both steps, eliminating the need for solvent purification and enabling catalyst reuse for up to five cycles without significant activity loss .

Critical to this method is the regioselective formation of the chromen-4-one core, where the 2-hydroxyphenyl group of A directs cyclization to position 6, while the furan moiety from B installs at position 2. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic couplings: the furan protons appear as doublets at δ 7.42–7.56 ppm (J = 2.1–3.0 Hz), while the chromenone carbonyl resonates at 1642 cm⁻¹ in infrared (IR) spectra . Yields range from 70–85%, contingent on the purity of A and precise temperature control during cyclization .

Nef Reaction-Mediated Annulation

An alternative approach employs the Nef reaction to construct the furan-chromenone framework . Starting with 3-hydroxycoumarin (C ), condensation with 2-(furan-2-yl)-1-nitroethene (D ) in methanol under piperidine catalysis yields an intermediate nitronic acid, which undergoes acid hydrolysis to form the target compound . This method highlights the versatility of nitroalkenes in furan annulation, with the Nef pathway ensuring selective β-ketoamide formation prior to cyclodehydration .

Reaction optimization reveals that excess piperidine (2.5 equiv.) and prolonged stirring (12–16 hours) are necessary to achieve 65–78% yields . Challenges include competing side reactions, such as overoxidation of the furan ring, which are mitigated by maintaining pH < 3 during hydrolysis. X-ray crystallography of intermediates confirms the stereoelectronic alignment required for regioselective furan attachment at position 2 .

Oxidative Cycloaddition with Fetizon’s Reagent

Ag₂CO₃/celite (Fetizon’s reagent)-mediated oxidative cycloaddition offers a high-yielding route to 2-(furan-2-yl)-6-hydroxychromen-4-one . Here, 4-hydroxycoumarin (E ) reacts with furan-2-yl propenyl sulfide (F ) in dichloromethane at reflux, forming a dihydrofurochromenone intermediate. Subsequent oxidation with NaIO₄ in aqueous methanol induces desulfurization and aromatization, yielding the target compound in 72–89% yields .

Key advantages include excellent regiocontrol, attributed to the sulfide’s directing effects, and compatibility with electron-deficient furans. Gas chromatography–mass spectrometry (GC-MS) traces reveal <5% byproducts, primarily from competing [2+2] cycloadditions. Scalability is demonstrated at the 50-gram scale, though reagent costs may limit industrial adoption .

Alkylation-Deprotection Strategy

A stepwise protocol involves initial alkylation of 2-(furan-2-yl)-6-methoxychromen-4-one (G ) followed by demethylation . Treatment of G with BBr₃ in dichloromethane at −78°C selectively cleaves the 6-methoxy group, affording the hydroxyl derivative in 82–90% yields . The methoxy precursor G is synthesized via nucleophilic substitution of 6-chlorochromen-4-one with furan-2-ylmagnesium bromide under Pd(PPh₃)₄ catalysis (68% yield) .

This method’s robustness stems from the stability of G during storage and the mild conditions for deprotection. However, the need for cryogenic temperatures and moisture-sensitive reagents complicates large-scale production .

Photochemical Synthesis

Ultraviolet (UV)-induced photoreactions enable late-stage modification of chromenone precursors . Irradiating 2-(furan-2-yl)-6-acetoxychromen-4-one (H ) in methanol with a 125 W Hg arc lamp for 5 hours under N₂ achieves 60–75% deacetylation yields . The acetate group at position 6 undergoes homolytic cleavage, followed by trapH ing of the resultant radical with methanol to install the hydroxyl group .

While photochemical methods avoid harsh reagents, prolonged irradiation risks furan ring degradation, necessitating careful reaction monitoring. Thin-layer chromatography (TLC) analysis every 30 minutes is recommended to prevent overexposure .

Comparative Analysis of Methodologies

MethodYield (%)Temperature (°C)CatalystKey AdvantageLimitation
K10 montmorillonite 70–8580–120K10 claySolvent-free, recyclableRequires anhydrous conditions
Nef reaction 65–7825–40PiperidineBroad substrate scopeLow atom economy
Fetizon’s reagent 72–8940–60Ag₂CO₃/celiteHigh regioselectivityCost-intensive reagents
Alkylation-deprotection 82–90−78 to 25BBr₃Precise functionalizationCryogenic conditions required
Photochemical 60–7525 (ambient)UV lightMild conditionsRisk of side reactions

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-hydroxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-hydroxychromen-4-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Chloro Substituents : The 6-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 6-chloro analogs (e.g., 6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one), which may influence solubility and receptor binding .
  • Ester vs. Glycoside Derivatives: Compounds like 2-(furan-2-yl)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-4H-chromen-4-one exhibit improved water solubility due to the glucopyranosyl moiety, contrasting with hydrophobic esters (e.g., furoyloxy derivatives) .

Neuroprotective and Antioxidant Potential

  • The glucopyranosyl derivative 2-(furan-2-yl)-8-(β-D-glucopyranosyl)-5,7-dihydroxy-4H-chromen-4-one demonstrates neuroprotective effects in CNS-targeted studies, attributed to enhanced blood-brain barrier penetration .
  • 2-(2,4-Dihydroxyphenyl)-6-geranyl-5,7-dihydroxy-4H-chromen-4-one shows potent antioxidant activity due to multiple hydroxyl groups and a geranyl chain, which scavenges free radicals .

Bioavailability and Solubility

  • Flavonols with polar substituents (e.g., 3,4-dihydroxyphenyl groups) exhibit higher aqueous solubility (e.g., 0.55–0.56 bioavailability scores) compared to furan-substituted analogs .
  • Chloro-substituted derivatives (e.g., 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one) may have reduced solubility but improved metabolic stability .

Spectral and Crystallographic Differences

¹H-NMR Signatures

  • The target compound’s 6-hydroxy group produces a broad singlet at δ ~10 ppm (absent in non-hydroxylated analogs) .
  • Furan-2-yl protons in 2-substituted chromen-4-ones resonate at δ 6.8–7.5 ppm, distinct from phenyl-substituted analogs (δ 7.1–8.1 ppm) .

Crystal Packing

  • The target compound’s monoclinic packing contrasts with 4-hydroxycoumarin, which adopts a triclinic system (P1) due to fewer intermolecular H-bonds .

Q & A

Basic: What are the optimized synthetic routes for 2-(Furan-2-yl)-6-hydroxychromen-4-one, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation of substituted benzaldehydes with furan-derived ketones. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency due to their ability to stabilize intermediates .
  • Neutralization : Sodium bicarbonate is used to neutralize acidic byproducts during intermediate isolation .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., furan ring degradation) .
Parameter Optimal Condition Impact on Yield
SolventDMF75–85% yield
Temperature70°CMinimizes degradation
CatalystNone requiredSimplifies purification

Basic: How is the structure of 2-(Furan-2-yl)-6-hydroxychromen-4-one validated experimentally?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., furan-chromenone dihedral angle ~15°) .
  • Spectral analysis :
    • NMR : Distinct signals for the hydroxyl proton (δ 10.2–10.5 ppm) and furan protons (δ 6.3–7.5 ppm) .
    • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
  • Software tools : SHELX refines crystallographic data to resolve disorder or twinning .

Basic: What in vitro biological assays are used to screen this compound’s activity?

Answer:
Common assays include:

  • Antimicrobial : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Antioxidant : DPPH radical scavenging (IC₅₀ reported as 12–18 μM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 IC₅₀ ~25 μM) .
    Key controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and solvent-only blanks.

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or topoisomerase II). The furan ring’s electron density enhances π-π stacking with aromatic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity with antibacterial potency (R² > 0.85) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Impurity interference : Validate purity via HPLC (≥95%) and LC-MS to exclude byproducts .
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and replicate across multiple models .
Reported IC₅₀ (μM) Source Likely Cause of Variation
25 ± 3HepG2 vs. MCF-7 lineage
40 ± 5Impurity (90% purity)

Advanced: What strategies optimize synthetic routes for scale-up without compromising yield?

Answer:

  • Flow chemistry : Continuous processing reduces side reactions (e.g., epoxide ring opening in furan derivatives) .
  • Catalyst-free routes : Eliminate metal contamination, critical for pharmacological applications .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale use .

Advanced: How does the hydroxyl group at position 6 influence the compound’s reactivity and bioactivity?

Answer:

  • Chemical reactivity : The hydroxyl group participates in H-bonding with enzymes (e.g., kinase ATP-binding pockets) .
  • Derivatization : Protects via acetylation (acetic anhydride/pyridine) to study structure-activity relationships (SAR) .
  • Redox activity : Mediates ROS scavenging, confirmed via cyclic voltammetry (E₀ = 0.45 V vs. Ag/AgCl) .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

  • Disorder : Common in flexible furan rings; resolved using SHELXL’s PART instructions to model alternate conformations .
  • Twinned crystals : Apply Hooft y parameters in PLATON to refine twin laws .
  • Data quality : Collect high-resolution data (≤0.8 Å) at synchrotron sources to resolve weak oxygen scattering .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

  • LogP : ~2.1 (calculated via ChemDraw), indicating moderate lipophilicity .
  • Solubility : 1.2 mg/mL in PBS (pH 7.4), enhanced by 20% PEG-400 .
  • Stability : Degrades <5% in aqueous buffer (pH 5–8) over 72 hours .

Advanced: How to investigate multi-target effects in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., NF-κB pathway suppression) .
  • Proteomics : SILAC labeling quantifies changes in kinase expression post-treatment .
  • Network pharmacology : Cytoscape maps compound-target-disease interactions to predict off-target effects .

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